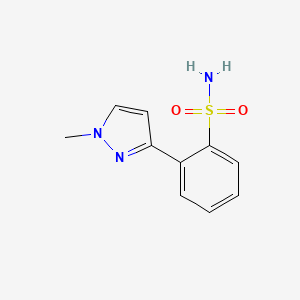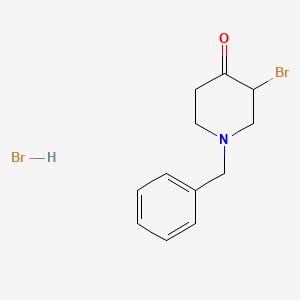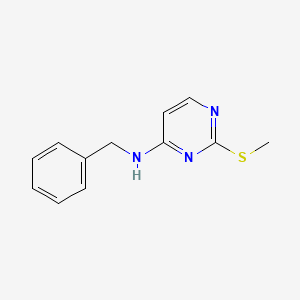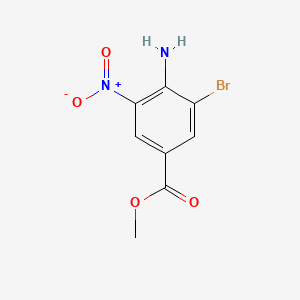![molecular formula C9H13N3O3S B1314320 Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate CAS No. 79525-85-2](/img/structure/B1314320.png)
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with potential applications in various scientific fields. It is a derivative of 1,3,4-thiadiazole, a moiety known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular formula of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is C9H13N3O3S. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a compound involved in the synthesis and characterization of new chemical entities with potential biological activities. For instance, its derivative compounds have been investigated for their antimicrobial activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. These compounds exhibit promising antibacterial and antifungal properties, making them of interest for further drug development processes (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activities
The derivatives of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate have shown significant antimicrobial activities. Research demonstrates that these compounds can inhibit the growth of bacteria and fungi, which positions them as potential candidates for the development of new antimicrobial agents. Notably, these compounds have been evaluated against a spectrum of microorganisms, displaying inhibitory effects that suggest their utility in combating microbial infections (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Fungicidal Activity
Compounds derived from Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate have been assessed for their fungicidal activities. Preliminary tests revealed that some pyrazolyl-substituted derivatives exhibit fungicidal properties. This discovery opens up new avenues for the development of fungicides that could be used in agricultural practices to protect crops from fungal infections, thereby contributing to food security (El-Telbani, Swellem, & Nawwar, 2007).
Synthesis of Heterocyclic Compounds
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These compounds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory and analgesic properties. The flexibility in modifying the chemical structure of these derivatives allows for the optimization of their biological activities and the potential development of new therapeutic agents (Iravani & Esmaeili, 2020).
Propriétés
IUPAC Name |
ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMIJYDHVSXNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)
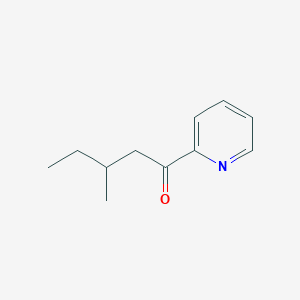

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)


